2-(6-Acetylpyridin-2-yl)acetonitrile
Description
2-(6-Acetylpyridin-2-yl)acetonitrile is a pyridine derivative featuring an acetyl (-COCH₃) substituent at the 6-position of the pyridine ring and an acetonitrile (-CH₂CN) group at the 2-position. Such compounds are often utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems, which enhance reactivity in cross-coupling and cyclization reactions.
Properties
IUPAC Name |
2-(6-acetylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8(11-9)5-6-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXNTBYMKLNLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Acetylpyridin-2-yl)acetonitrile typically involves the reaction of 6-acetylpyridine with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via deprotonation of the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Acetylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 2-(6-Carboxypyridin-2-yl)acetonitrile.
Reduction: 2-(6-Acetylpyridin-2-yl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Acetylpyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(6-Acetylpyridin-2-yl)acetonitrile is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups (acetyl and nitrile). These interactions can lead to inhibition or activation of biological pathways, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Table 1: Substituent Effects on Molecular Properties
*Estimated based on structural similarity.
Key Findings:
- Electronic Effects : Chloro and bromo substituents withdraw electron density via inductive effects, lowering HOMO-LUMO gaps and increasing electrophilicity. In contrast, methyl groups donate electrons, raising HOMO energies and enhancing nucleophilic reactivity. The acetyl group, a stronger electron-withdrawing group (EWG), likely reduces electron density further, as seen in DFT studies of similar systems where HOMO-LUMO orbitals localize on electron-deficient regions .
- Conformational Flexibility: Non-planar geometries (e.g., due to acetyl steric bulk) may reduce stacking interactions in crystalline phases, as observed in methyl-substituted analogs .
- Collision Cross-Section (CCS) : Chloro- and methoxy-substituted analogs exhibit CCS values of ~133.4 Ų for [M+H]+ ions . The acetyl group’s larger size and polarity may increase CCS to ~140–150 Ų, though experimental validation is needed.
Table 2: Reactivity Trends in Functionalization Reactions
Insights:
- The acetyl group’s electron-withdrawing nature facilitates C–H activation at the pyridine ring, enabling direct functionalization without pre-halogenation. This contrasts with chloro/bromo analogs, which rely on transition-metal-catalyzed cross-couplings .
- Ketone functionality in the acetyl group may lead to side reactions (e.g., nucleophilic attack), necessitating protective strategies during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
